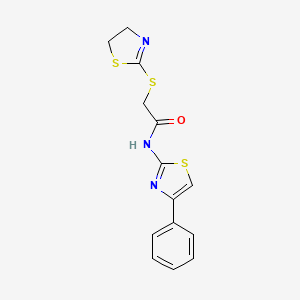

![molecular formula C19H17NO4 B5551444 2-(5,7-二氧代-5,7-二氢-6H-二苯并[c,e]氮杂卓-6-基)乙基丙酸酯](/img/structure/B5551444.png)

2-(5,7-二氧代-5,7-二氢-6H-二苯并[c,e]氮杂卓-6-基)乙基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate" belongs to the chemical class of dibenzoazepines, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. It is of interest for its potential in various chemical reactions and properties that contribute to the field of organic chemistry and materials science.

Synthesis Analysis

Research on related dibenzoazepines indicates that synthesis methods often involve intramolecular cyclization reactions, typically catalyzed by palladium or iron, which enable the formation of the complex dibenzoazepine core structure. For example, a palladium-catalyzed homocoupling of benzamides via ortho-selective double C-H bond activation was utilized to synthesize related compounds in satisfactory to excellent yields in one pot (Kondapalli et al., 2017). Similar synthetic strategies might be applicable for the target compound, highlighting the role of catalytic systems in facilitating complex ring formations.

Molecular Structure Analysis

Dibenzoazepines exhibit varied molecular conformations, significantly influenced by their substitution patterns. The molecular structure often features a slightly deformed boat or twist-boat conformation of the azepine ring. Structural analyses through X-ray diffraction and 1H DNMR have revealed these conformational nuances, providing insights into the molecular geometry and electronic distribution that impact their reactivity and interactions (Irurre et al., 1994).

科学研究应用

合成和分子结构

与"2-(5,7-二氧代-5,7-二氢-6H-二苯并[c,e]氮杂卓-6-基)乙基丙酸酯"相关的化合物的合成和分子结构已得到广泛的研究。例如,5-乙基-5,6-二氢-11H-二苯并[b,e]氮杂卓-6-硫酮的合成和构象分析展示了通过X射线衍射和1H DNMR揭示的固态和溶液态特性,揭示了七元环的轻微变形船构象和相关的反转环势垒(Irurre 等,1994)。另一项关于二苯并[b,d]氮杂卓-6-酮的研究,通过手性HPLC分离成aR-和aS-异构体,突出了这些化合物的立体化学稳定性(Tabata 等,2008)。

催化反应和药物潜力

涉及环状二苯并衍生物的催化不对称反应的研究表明了高收率和对映选择性的手性化合物的合成。例如,与环状二苯并[b,f][1,4]氧杂卓的氮杂-Reformatsky反应产生了手性衍生物,展示了药物应用的潜力(De Munck 等,2017)。

生物降解和药物递送

研究还集中在含有二苯并衍生物的聚(醚-酯)偶氮聚合物的生物降解和药物递送潜力上。这些研究表明这些化合物在特定条件下降解的能力,使其适用于结肠特异性药物释放材料(Samyn 等,1995)。

抗菌和抗癌活性

使用二苯并衍生物作为核心结构合成的新型苯并氧杂卓-1,2,3-三唑杂化物展示了潜在的抗菌和抗癌活性。这表明这些化合物在开发新的治疗剂方面的多功能性(Kuntala 等,2015)。

属性

IUPAC Name |

2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)ethyl propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-17(21)24-12-11-20-18(22)15-9-5-3-7-13(15)14-8-4-6-10-16(14)19(20)23/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATSLEALHJWBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

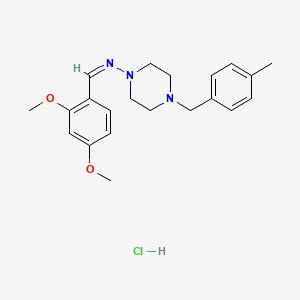

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

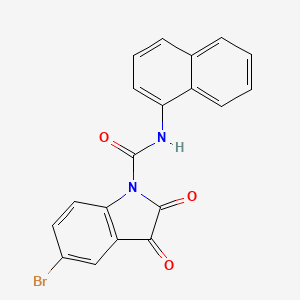

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

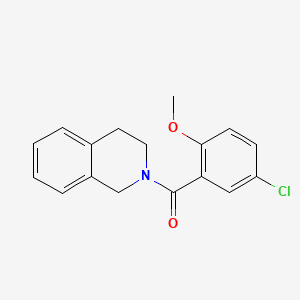

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)